(3S)-3-amino-1-hydroxy-4,4-dimethylazetidin-2-one
Overview
Description
(3S)-3-amino-1-hydroxy-4,4-dimethylazetidin-2-one is a chiral azetidinone derivative Azetidinones are four-membered lactams, which are cyclic amides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-1-hydroxy-4,4-dimethylazetidin-2-one typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the use of β-lactam intermediates, which can be synthesized through the reaction of amino acids or their derivatives with suitable reagents. The cyclization process often requires the use of strong bases or acids to facilitate the formation of the azetidinone ring.
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysts or engineered microorganisms to achieve high yield and enantioselectivity. The use of carbonyl reductase from lactobacillus fermentum, for example, has been reported to catalyze the asymmetric reduction of suitable precursors to form the desired compound .
Chemical Reactions Analysis
Types of Reactions
(3S)-3-amino-1-hydroxy-4,4-dimethylazetidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the azetidinone ring can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted azetidinones, alcohols, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(3S)-3-amino-1-hydroxy-4,4-dimethylazetidin-2-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of β-lactam antibiotics and other bioactive molecules.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Industrial Applications: The compound is used in the development of new materials and catalysts for various industrial processes
Mechanism of Action
The mechanism of action of (3S)-3-amino-1-hydroxy-4,4-dimethylazetidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The hydroxyl and amino groups play crucial roles in forming hydrogen bonds and other interactions with the target molecules, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- (2S,3R)-3-amino-2-hydroxybutanoic acid
- (2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid
- (3S,1′S)-3-(1-amino-2,2,2-trifluoroethyl)-1-(alkyl)-indolin-2-one
Uniqueness
(3S)-3-amino-1-hydroxy-4,4-dimethylazetidin-2-one is unique due to its specific chiral configuration and the presence of both amino and hydroxyl functional groups. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
(3S)-3-amino-1-hydroxy-4,4-dimethylazetidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c1-5(2)3(6)4(8)7(5)9/h3,9H,6H2,1-2H3/t3-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZQIMUIDKBGSQH-GSVOUGTGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(=O)N1O)N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](C(=O)N1O)N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10839500 | |
Record name | (3S)-3-Amino-1-hydroxy-4,4-dimethylazetidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10839500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
820253-42-7 | |
Record name | (3S)-3-Amino-1-hydroxy-4,4-dimethylazetidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10839500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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